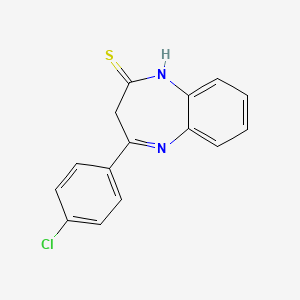

4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione

Description

4-(4-Chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione is a heterocyclic compound featuring a seven-membered benzodiazepine core fused with a benzene ring. The 4-chlorophenyl substituent at position 4 and the thione (C=S) group at position 2 distinguish it from other benzodiazepine derivatives. This compound is synthesized via cyclization reactions involving o-phenylenediamine and substituted chalcones, as demonstrated in the synthesis of analogous benzodiazepines . Its structural framework is pharmacologically significant, with benzodiazepines historically explored for anxiolytic, anticonvulsant, and antidepressant properties .

Properties

IUPAC Name |

4-(4-chlorophenyl)-1,3-dihydro-1,5-benzodiazepine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)14-9-15(19)18-13-4-2-1-3-12(13)17-14/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJVQYNIAKXARP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2NC1=S)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with o-phenylenediamine to form an intermediate, which is then cyclized under acidic conditions to yield the desired benzodiazepine thione. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted benzodiazepine derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. Additionally, the thione group may contribute to its unique binding properties and biological activities.

Comparison with Similar Compounds

Core Structure Modifications

- 1-Acetyl-2-(2,3-dimethoxyphenyl)-4-(2-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine (1a) Substituents: 2,3-dimethoxyphenyl and 2-hydroxyphenyl groups. Contrast: Unlike the target compound, 1a lacks a thione group, reducing its hydrogen-bonding capacity.

4-[3’-(1”H-Imidazol-1”-yl)phenyl]-8-(3”’-Iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one

Substituent Effects on Reactivity

- 5-(4-Chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Hydrogen Bonding and Crystallography

- The thione group in the target compound forms stronger hydrogen bonds (S···H-N) compared to ketones (O···H-N), as shown in graph-set analyses of benzodiazepine derivatives .

- SHELX software () is widely used to resolve such hydrogen-bonding networks, confirming the thione’s role in stabilizing crystal lattices .

Biological Activity

The compound 4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione is a member of the benzodiazepine family, which has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione has the following chemical characteristics:

- Molecular Formula : C15H13ClN2S

- Molecular Weight : 256.74 g/mol

- CAS Number : 86232-91-9

- InChI Key : SWFPIWQRIPPFKG-UHFFFAOYSA-N

This compound features a benzodiazepine core with a thione group, which may influence its biological activity.

1. Antioxidant Properties

Research indicates that derivatives of benzodiazepines exhibit significant antioxidant activity. A study evaluated various benzodiazepinones, including those structurally related to our compound, showing low cytotoxicity and effective neuroprotective properties against oxidative stress in neuronal cell lines. Specifically, compounds demonstrated a reduction in intracellular reactive oxygen species (ROS) and improved mitochondrial membrane potential under oxidative stress conditions .

2. Neuroprotective Effects

Neuroprotection is a key area of interest for this compound. In vitro studies have shown that certain benzodiazepine derivatives can protect neuronal cells from damage induced by oxidative stress and neurotoxic agents. For example, compounds similar to 4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione were found to significantly reduce lipid peroxidation levels and enhance glutathione synthesis in neuronal cells exposed to harmful stimuli .

3. Anti-inflammatory Activity

Benzodiazepines have also been studied for their anti-inflammatory properties. The structure-activity relationship (SAR) analysis suggests that modifications in the benzodiazepine structure can enhance their ability to inhibit inflammatory pathways. Compounds with specific substitutions showed promising results in inhibiting cyclooxygenase enzymes (COX) and other inflammatory mediators .

Case Study 1: Neuroprotection Against Oxidative Stress

In a study investigating the neuroprotective effects of various benzodiazepine derivatives, one compound closely related to 4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione exhibited significant neuroprotective effects against hydrogen peroxide-induced damage in SH-SY5Y cells. The compound reduced apoptosis markers and improved cellular viability compared to untreated controls .

Case Study 2: Antioxidant Activity Evaluation

Another study assessed the antioxidant capacity of several benzodiazepinones through ABTS and DPPH assays. The results indicated that certain derivatives not only scavenged free radicals effectively but also demonstrated lower cytotoxicity than established antioxidants like curcumin .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H13ClN2S |

| Molecular Weight | 256.74 g/mol |

| CAS Number | 86232-91-9 |

| Antioxidant Activity | Significant |

| Neuroprotective Effect | Effective against oxidative stress |

| Anti-inflammatory Activity | Moderate inhibition of COX enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.